1-(2-Amino-4-nitrophenyl)ethanone hydrochloride
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Overview
Description
1-(2-Amino-4-nitrophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-nitrophenyl)ethanone hydrochloride typically involves the nitration of 2-aminoacetophenone followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-nitrophenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The ethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Amino-4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Amino-4-nitrophenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the nitro group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethanone hydrochloride: Similar structure but with different positioning of the amino and nitro groups.
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride: Contains a hydroxyl group instead of a nitro group.
2-Amino-1-(4-methylphenyl)ethanone hydrochloride: Contains a methyl group instead of a nitro group.
Uniqueness
1-(2-Amino-4-nitrophenyl)ethanone hydrochloride is unique due to the specific positioning of the amino and nitro groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1049728-54-2 |
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Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
1-(2-amino-4-nitrophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8N2O3.ClH/c1-5(11)7-3-2-6(10(12)13)4-8(7)9;/h2-4H,9H2,1H3;1H |
InChI Key |
IYMVSNFKXCSUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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